

Application Notes and Protocols: (R)-Zanubrutinib In Vitro Cell-Based Assays

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Compound of Interest

Compound Name: (R)-Zanubrutinib

Cat. No.: B1461197

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Introduction

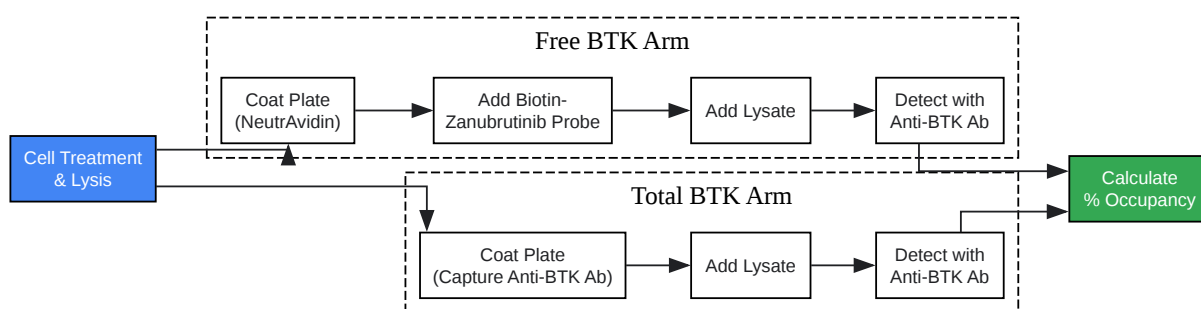
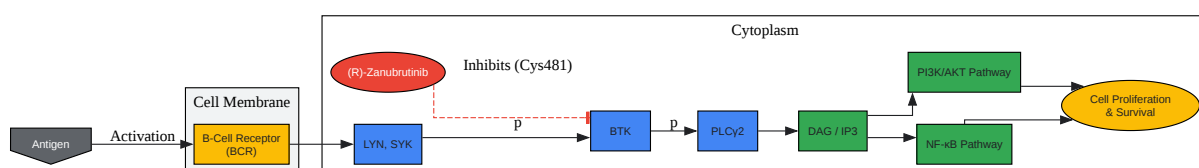
Zanubrutinib is a potent, highly selective, and irreversible second-generation inhibitor of Bruton's tyrosine kinase (BTK).[1][2] It exerts its therapeutic effect by forming a covalent bond with the cysteine 481 residue in the active site of BTK, effectively blocking its enzymatic activity.[3][4] This inhibition disrupts the B-cell receptor (BCR) signaling pathway, which is a critical pathway for the proliferation, survival, and activation of both normal and malignant B-cells.[3] Consequently, Zanubrutinib induces apoptosis and inhibits the growth of cancerous B-cells, making it an effective treatment for various B-cell malignancies, including Mantle Cell Lymphoma (MCL), Chronic Lymphocytic Leukemia (CLL), and Waldenström's macroglobulinemia.

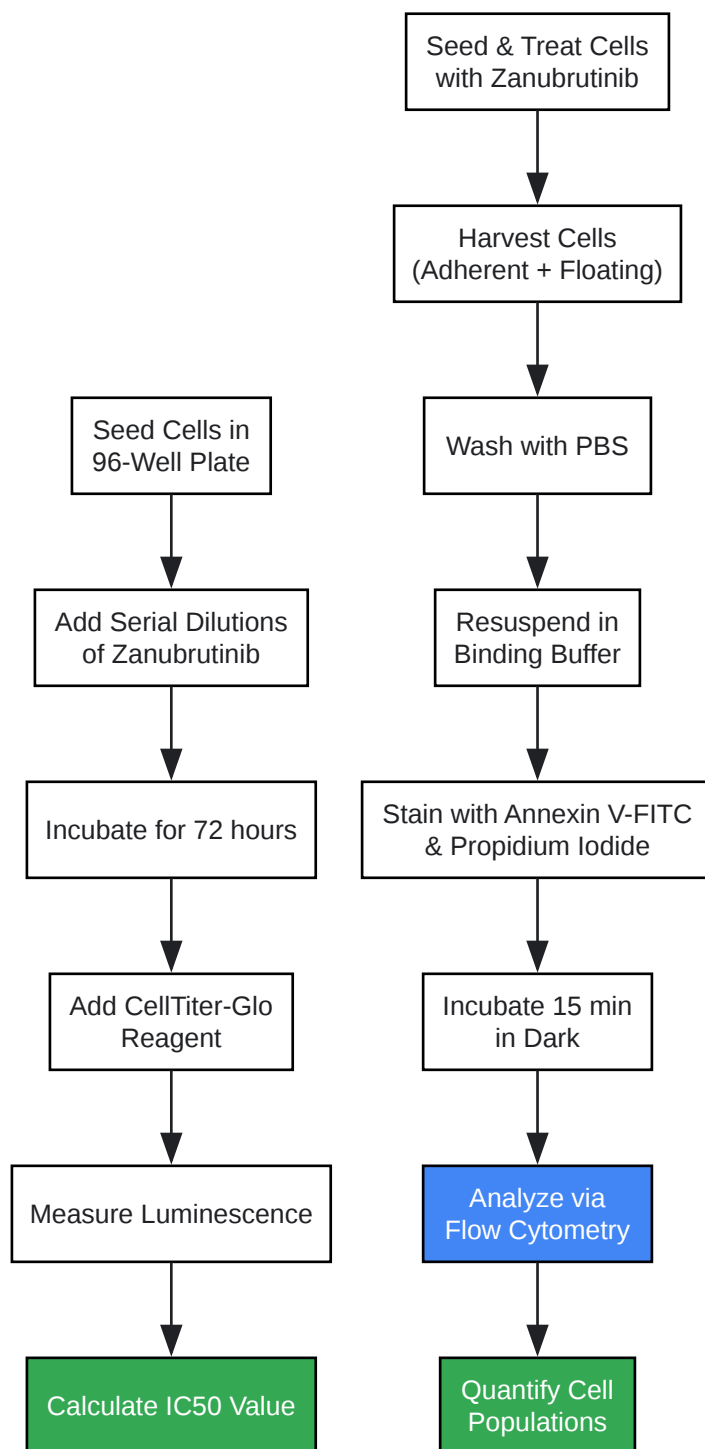
These application notes provide detailed protocols for key in vitro cell-based assays to evaluate the mechanism of action and efficacy of **(R)-Zanubrutinib**. The protocols are intended for researchers, scientists, and drug development professionals working in oncology and immunology.

B-Cell Receptor (BCR) Signaling Pathway Inhibition

Zanubrutinib's primary mechanism of action is the inhibition of BTK, a key kinase in the BCR signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events activates BTK. Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), leading to the activation of pathways such as NF-κB and

PI3K/AKT, which promote cell survival and proliferation. Zanubrutinib's irreversible binding to BTK halts this cascade.





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